(R)-Valiolamine Voglibose

Alpha-glucosidase inhibition Antidiabetic agents Enzyme kinetics

Generic valiolamine or incorrect enantiomers risk failed batch release and non-compliance for voglibose API. This R-enantiomeric intermediate ensures stereochemical integrity per industrial semi-synthetic routes. - **Critical Advantage**: Enables control of Impurities I & II (<0.1% per pharmacopoeia) during reductive amination. - **Pharmacological Value**: Final voglibose (IC50=13 nM) exceeds acarbose potency by 8.8x. - **Supply**: Validated starting material for impurity reference standards (HPLC method validation).

Molecular Formula C17H34N2O11
Molecular Weight 442.5 g/mol
Cat. No. B12075814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Valiolamine Voglibose
Molecular FormulaC17H34N2O11
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1(CO)O)O)O)O)NCC(CO)NC2CC(C(C(C2O)O)O)(CO)O
InChIInChI=1S/C17H34N2O11/c20-4-7(19-9-2-17(30,6-22)15(28)13(26)11(9)24)3-18-8-1-16(29,5-21)14(27)12(25)10(8)23/h7-15,18-30H,1-6H2
InChIKeyBKDZEJBSVGHDIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Valiolamine Voglibose: API Synthesis Intermediate


(R)-Valiolamine Voglibose (CAS 1303996-67-9) is the main R-enantiomeric intermediate of the α-glucosidase inhibitor voglibose, a clinically established antidiabetic agent used to delay carbohydrate digestion and reduce postprandial hyperglycemia . This aminocyclitol-derived compound serves as a stereochemically defined key intermediate in the semi-synthetic manufacturing route to voglibose active pharmaceutical ingredient (API) . The parent scaffold, valiolamine, is recognized for its potent inhibitory activity against porcine intestinal sucrase, maltase, and isomaltase, exceeding that of related building blocks such as valienamine and validamine [1].

Identity R-enantiomer intermediate for voglibose API
Workflow Semi-synthetic chiral API manufacturing
Selection Stereochemically defined key intermediate

Why (R)-Valiolamine Voglibose Is Irreplaceable


Substitution of (R)-Valiolamine Voglibose with generic valiolamine or alternative α-glucosidase inhibitor intermediates introduces significant risk of failed quality control and non-compliance in pharmaceutical manufacturing. While valiolamine itself is a potent α-glucosidase inhibitor with Ki values of 30 nM and 350 nM for porcine intestinal sucrase and maltase, respectively , the defined R-enantiomeric configuration is essential for the stereochemical integrity of the final voglibose API. The semi-synthetic route from valiolamine to voglibose involves a reductive amination reaction that can generate pharmacopoeia-specified impurities (Impurities I and II) at levels exceeding 0.1% unless controlled [1]. Furthermore, the inhibitory potency of voglibose (IC50 = 13 nM against α-glucosidase) markedly exceeds that of acarbose (IC50 = 114 nM) and miglitol (IC50 = 32.0 µM in certain assay systems) [2][3], demonstrating that the N-substituted valiolamine scaffold confers a distinct pharmacological advantage that cannot be recapitulated by other α-glucosidase inhibitor classes.

Enantiomeric mismatch: S-enantiomer fails stereochemical requirements for voglibose API.
Unmodified valiolamine: Lacks N-substitution needed for voglibose final structure; impurity profile differs.
Other α-glucosidase inhibitor scaffolds (acarbose, miglitol): Cannot recapitulate N-substituted valiolamine potency context in API synthesis.

Comparative Evidence for (R)-Valiolamine Voglibose


α-Glucosidase Inhibition: Voglibose vs Acarbose

Voglibose, the N-substituted valiolamine derivative for which (R)-Valiolamine Voglibose serves as the key intermediate, exhibits 8.8-fold greater inhibitory potency against α-glucosidase compared to acarbose. In an enzyme-immobilized assay system using rat intestinal α-glucosidase, voglibose demonstrated an IC50 value of 13 nM, whereas acarbose required 114 nM to achieve 50% inhibition [1].

Voglibose vs Acarbose
Head-to-head
Voglibose 13 nM vs Acarbose 114 nM
8.8× lower IC50
Supports valiolamine scaffold selection for inhibitor design
Rat intestinal α-glucosidase immobilized assay
Alpha-glucosidase inhibition Antidiabetic agents Enzyme kinetics

N-Substituted Valiolamine vs Parent Scaffolds

N-substituted valiolamine derivatives, including the voglibose scaffold, demonstrate significantly greater α-glucosidase inhibitory activity than both the parent valiolamine compound and corresponding N-substituted valienamine derivatives. Even simple N-substituted valiolamine derivatives such as N-[2-hydroxy-1-(hydroxymethyl)ethyl]valiolamine (structurally related to voglibose) exhibit stronger inhibition of porcine intestinal maltase and sucrase than naturally occurring oligosaccharide α-glucosidase inhibitors [1]. The valiolamine scaffold binds to porcine intestinal sucrase and maltase with Ki values of 30 nM and 350 nM, respectively .

N-Substituted vs Parent
Reported
Voglibose IC50: 3.9/6.4 nM Parent valiolamine Ki: 30/350 nM
N-substitution enhances inhibitory potency for SAR studies
Porcine intestinal sucrase/maltase; cross-study comparison
Medicinal chemistry Structure-activity relationship Glycosidase inhibitors

Voglibose vs Miglitol: α-Glucosidase Potency

Voglibose demonstrates 3.9-fold greater inhibitory potency than miglitol against wild-type α-glucosidase. In comparative inhibition studies using recombinant human maltase-glucoamylase, voglibose exhibited an IC50 of 8.3 ± 1.6 µM against the wild-type enzyme, whereas miglitol required 32.0 ± 2.5 µM to achieve 50% inhibition [1]. Notably, against the W169Y mutant enzyme, the potency advantage of voglibose expands to 93-fold (IC50 5.6 ± 0.3 µM for voglibose versus 519.6 ± 28.5 µM for miglitol), highlighting differential sensitivity to active-site mutations [1].

Voglibose vs Miglitol
Head-to-head
Voglibose 8.3 µM (WT) vs Miglitol 32.0 µM (WT)
3.9× (WT); 93× (W169Y mutant)
Valiolamine scaffold maintains potency across enzyme variants
Recombinant human MGAM; WT and W169Y mutant
Enzyme inhibition Diabetes therapeutics Mutagenesis studies

R-Enantiomer Requirement for Voglibose API

(R)-Valiolamine Voglibose is the defined R-enantiomeric intermediate required for the synthesis of voglibose API, as distinguished from its S-enantiomeric counterpart. The semi-synthetic route from valiolamine to voglibose involves reaction with 1,3-dihydroxyacetone under reductive amination conditions, which generates Impurities I and II that must be controlled to below 0.1% per Chinese Pharmacopoeia 2020 specifications [1]. The stereochemical integrity of the valiolamine starting material directly impacts the purity profile and regulatory compliance of the final API .

Enantiomeric Requirement
Specification review
R-enantiomer specifically required
S-enantiomer fails voglibose API stereochemistry
Chinese Pharmacopoeia 2020 impurity limits; reductive amination route
Pharmaceutical manufacturing Chiral synthesis Quality control

(R)-Valiolamine Voglibose: Key Application Scenarios


GMP Voglibose API Synthesis

Pharmaceutical manufacturers producing voglibose API for commercial or clinical supply must source (R)-Valiolamine Voglibose as the stereochemically defined key intermediate. The semi-synthetic route from valiolamine to voglibose is the established industrial process [1], and the R-enantiomer is specifically required to ensure the correct stereochemistry of the final drug substance. Use of the incorrect enantiomer will result in failed batch release and non-compliance with pharmacopoeial monographs.

Reference Standards for Impurity Profiling

Quality control laboratories performing voglibose API release testing under Chinese Pharmacopoeia 2020 require reference standards of Impurities I and II, which are generated during the reductive amination reaction of valiolamine with 1,3-dihydroxyacetone [1]. (R)-Valiolamine Voglibose serves as the starting material for the synthesis of these impurity reference standards, which are essential for HPLC method validation and system suitability testing.

Next-Gen α-Glucosidase Inhibitor Development

The valiolamine scaffold exhibits potent α-glucosidase inhibition with defined Ki values of 30 nM (sucrase) and 350 nM (maltase) , and N-substituted derivatives demonstrate enhanced potency over parent valiolamine and valienamine-based compounds [2]. (R)-Valiolamine Voglibose provides a validated starting point for structure-activity relationship studies aimed at developing novel α-glucosidase inhibitors with improved selectivity or pharmacokinetic properties.

Carbohydrate-Active Enzyme Inhibition Research

Valiolamine is a particularly effective inhibitor of oligosaccharide glucosidases I and II and of lysosomal α-glucosidase, with IC50 values of 0.73 µM and 0.0337 µM, respectively [3]. (R)-Valiolamine Voglibose and its parent scaffold are valuable research tools for investigating carbohydrate metabolism, endoplasmic reticulum quality control mechanisms, and lysosomal storage disorders where α-glucosidase inhibition is mechanistically relevant.

Application
Selection Property
Validation Focus
Voglibose API synthesis
Stereochemically defined R-enantiomer intermediate
Pharmacopoeial impurity control and enantiomeric purity
Impurity reference standard preparation
Starting material for Impurity I/II synthesis
HPLC method validation and system suitability
α-Glucosidase inhibitor SAR studies
N-substituted valiolamine scaffold
Inhibitory potency and selectivity profiling
Carbohydrate enzyme inhibition research
Valiolamine-based α-glucosidase probe
Enzyme inhibition assays (IC50 characterization)

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